molecular formula C23H24N2O B5540698 1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B5540698
M. Wt: 344.4 g/mol
InChI Key: AWMHRBYEPMUHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone, also known as NAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to melatonin and has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study on the synthesis of novel multifunctional ligands and their metal complexes showcases the potential of naphthylmethyl-piperazinyl compounds in creating complexes with medium to very strong fluorescence emission and significant antimicrobial activity against various pathogens. These findings could contribute to the development of new fluorescent materials and antimicrobial agents (Verma & Singh, 2015).
  • Research on electrochemical synthesis offers an environmentally friendly method for creating new phenylpiperazine derivatives, highlighting the compound's role in developing sustainable chemical synthesis processes (Nematollahi & Amani, 2011).

Biological Activities and Applications

  • The antimicrobial evaluation of chalcones containing piperazine or dichlorothiophene moieties indicates that certain derivatives can exhibit strong activity against Gram-positive bacteria and fungi. This points towards the potential for developing new antimicrobial compounds based on the naphthylmethyl-piperazinyl structure (Tomar et al., 2007).
  • A study on novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties synthesized through the Biginelli reaction emphasizes the importance of these compounds in medicinal chemistry for creating potentially active biological agents (Bhat et al., 2018).

Advanced Applications

  • The development of chemically removable derivatization reagents for liquid chromatography, incorporating a fluorophore and a tertiary amino function from the piperazine group, showcases the compound's utility in enhancing analytical methodologies for sensitive detection of analytes (Wu et al., 1997).
  • Research into solvent-polarity reconfigurable fluorescent logic gates incorporating a piperazine receptor demonstrates the potential for using such compounds in developing smart materials for sensing and diagnostic applications (Gauci & Magri, 2022).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The product is sold as-is without any representation or warranty . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-[4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-18(26)19-9-11-22(12-10-19)25-15-13-24(14-16-25)17-21-7-4-6-20-5-2-3-8-23(20)21/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMHRBYEPMUHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.